molecular formula C15H16N2O5S B15077839 N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide

N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide

Cat. No.: B15077839
M. Wt: 336.4 g/mol
InChI Key: NDQXCMXAEMJMQC-UHFFFAOYSA-N
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Description

N'-(Benzenesulfonyl)-3,5-dimethoxybenzohydrazide is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds within the benzohydrazide and sulfonohydrazide class are the subject of active scientific investigation due to their diverse biological activities. Researchers are exploring their potential as inhibitors of various biological targets. Specifically, structurally similar N'-benzylidene benzohydrazide derivatives have demonstrated significant in vitro urease inhibitory activity . The urease enzyme is a key target for research, as its hyperactivity is associated with certain pathogenic conditions, including those caused by Helicobacter pylori . The mechanism of action for related sulfonohydrazide compounds is believed to involve interaction with specific molecular targets, such as enzymes and proteins, potentially inhibiting their activity by binding to active sites . Beyond urease inhibition, hydrazide and sulfonohydrazide derivatives are widely reported in scientific literature to possess a range of other biological properties under investigation, including antimicrobial, antioxidant, and anti-inflammatory activities . The presence of both benzenesulfonyl and dimethoxybenzoyl groups in this single molecule may make it a valuable building block for medicinal chemistry programs and a tool for studying enzyme function and inhibition. Researchers can utilize this compound as a precursor for synthesizing more complex molecules or as a standard in biochemical assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide

InChI

InChI=1S/C15H16N2O5S/c1-21-12-8-11(9-13(10-12)22-2)15(18)16-17-23(19,20)14-6-4-3-5-7-14/h3-10,17H,1-2H3,(H,16,18)

InChI Key

NDQXCMXAEMJMQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide typically involves the reaction of benzenesulfonyl chloride with 3,5-dimethoxybenzohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps may include large-scale crystallization and filtration techniques to isolate the compound in bulk quantities .

Chemical Reactions Analysis

Hydrazone Formation with Aromatic Aldehydes

The hydrazide moiety readily undergoes condensation with aldehydes to form hydrazone derivatives. This reaction is critical for generating structurally diverse analogs with enhanced biological activity.

Mechanism & Conditions :

  • Step 1 : Hydrazide reacts with aldehydes in ethanol under reflux (60–80°C) for 4–6 hours .

  • Step 2 : Nucleophilic attack by the hydrazide’s NH₂ group on the aldehyde carbonyl, followed by dehydration to form the C=N bond .

Examples of Synthesized Derivatives :

Aldehyde SubstituentProduct Yield (%)Notable Features
4-Chlorobenzaldehyde78Enhanced antibacterial activity
3-Nitrobenzaldehyde65Improved antifungal efficacy
Vanillin72Dual antimicrobial and anti-inflammatory effects

Derivatives such as 4h (4-dimethylaminobenzaldehyde) and 4i (4-hydroxy-3-methoxybenzaldehyde) demonstrated superior antimicrobial activity against Staphylococcus aureus and Candida albicans .

Reduction Reactions

The hydrazide group can be reduced to primary amines, though experimental validation for this specific compound is pending. Theoretical pathways include:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol, yielding 3,5-dimethoxybenzylamine and benzenesulfonamide .

  • Lithium Aluminum Hydride (LiAlH4) : Non-aqueous conditions to prevent over-reduction of the sulfonamide .

Coordination Chemistry

The compound’s lone pairs (N, O) enable metal complexation, as observed in related hydrazides:

  • Metal Ions : Cu(II), Fe(III), and Zn(II) .

  • Applications : Catalytic or antimicrobial synergism in coordination polymers .

Scientific Research Applications

N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other benzenesulfonyl derivatives.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.

    Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation within cancer cells, leading to cell death. Additionally, it may induce apoptosis through the activation of caspases and other apoptotic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Sulfonohydrazides vs. Benzohydrazides

The target compound’s benzenesulfonyl group distinguishes it from simple benzohydrazides. Sulfonohydrazides generally exhibit improved metabolic stability and solubility compared to benzohydrazides due to the sulfonyl group’s electron-withdrawing effects. For example:

  • N'-(3,5-Dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide (): Shares the 3,5-dimethoxy motif but includes a methylbenzenesulfonyl group.
  • N'-(3,4-Dimethoxybenzylidene)benzohydrazide (): A benzohydrazide with 3,4-dimethoxy substituents. Its crystal structure reveals intermolecular hydrogen bonding, which may influence stability and bioavailability .

Substituent Effects: Position of Methoxy Groups

The position of methoxy groups significantly impacts bioactivity:

  • 3,5-Dimethoxy Derivatives: Compound 13 (): N'-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide demonstrates potent trypanocidal (IC₅₀ = 1.83 µM) and leishmanicidal (IC₅₀ = 9.65 µM) activities, attributed to the symmetric 3,5-dimethoxy arrangement enhancing target binding . Vanadium Complex (): Derived from a 3,5-dimethoxybenzohydrazide ligand, this complex exhibits antibacterial activity against B. subtilis and S. aureus, highlighting the role of methoxy groups in metal coordination and bioactivity .
  • 3,4-Dimethoxy Derivatives :
    • Antimicrobial agents (): N'-Benzylidene-3,4-dimethoxybenzohydrazides show broad-spectrum activity, with the 3,4-dimethoxy scaffold being critical for efficacy. Acylation of the –NH₂ group, however, reduces activity, indicating substituent sensitivity .

Biological Activity

N'-(benzenesulfonyl)-3,5-dimethoxybenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of acylhydrazones, characterized by the presence of a hydrazone functional group (CONHN=CH-CO-NH-N=CH-). The synthesis typically involves the condensation of 3,5-dimethoxybenzohydrazide with benzenesulfonyl chloride under appropriate conditions. The resulting compound exhibits unique structural features that influence its biological activity.

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated low MIC values against several pathogens, indicating potent antibacterial effects. For instance, some derivatives showed comparable or superior activity to standard antibiotics used as controls .
  • Mechanism of Action : The antimicrobial action is believed to involve the inhibition of multidrug efflux pumps, which are critical for bacterial resistance. Molecular docking studies suggest that the compound fits well within the binding sites of these pumps, disrupting their function .

Anticancer Activity

The anticancer properties of this compound have also been explored.

  • Cytotoxicity : In vitro studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells .
  • Mechanisms : It is hypothesized that the compound induces apoptosis in cancer cells through oxidative stress and DNA damage mechanisms. Studies utilizing gel electrophoresis have shown that it can cleave DNA in a hydrolytic manner, suggesting potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the hydrazone moiety significantly impact biological activity.

Substituent Effect on Activity
Electron-withdrawing groupsIncreased antibacterial potency
LipophilicityEnhanced membrane permeability and activity
Aromatic substitutionsVaried effects on cytotoxicity and selectivity

Research indicates that compounds with higher lipophilicity tend to exhibit better antimicrobial activity due to improved cell membrane penetration .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into various derivatives of 3,5-dimethoxybenzohydrazide demonstrated significant antimicrobial effects against E. coli and P. aeruginosa. The study utilized agar well diffusion methods to assess efficacy and confirmed results through biochemical assays .
  • Anticancer Evaluation : Another study focused on the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated a dose-dependent response in cell viability assays, with notable apoptosis induction confirmed via flow cytometry .

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